![molecular formula C14H10N4O3 B5185240 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate](/img/structure/B5185240.png)
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate
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Overview
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate is a chemical compound that has gained attention in scientific research applications due to its potential as a pharmaceutical agent. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways and cellular processes, including the NF-κB pathway, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate exhibits a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate in lab experiments include its potential as a therapeutic agent and its ability to modulate various cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
For research on (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate include further investigation into its mechanism of action, as well as its potential as a therapeutic agent in the treatment of various diseases. Additionally, studies could be conducted to assess the safety and toxicity of this compound in vivo, as well as its potential for drug development.
Synthesis Methods
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate has been described in several scientific publications. One common method involves the reaction of 2-pyrazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid hydrazide to yield the desired product.
Scientific Research Applications
Studies have shown that (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-pyrazinecarboxylate exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation-related conditions.
properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-14(11-8-15-6-7-16-11)20-9-12-17-18-13(21-12)10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVLMUUJTKRBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1,3,4-oxadiazol-2-YL)methyl 2-pyrazinecarboxylate |
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